Cas no 68232-35-9 (CHITOHEPTAOSE HEPTAHYDROCHLORIDE)
CHITOHEPTAOSE HEPTAHYDROCHLORIDE Chemical and Physical Properties
Names and Identifiers
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- CHITOHEPTAOSE HEPTAHYDROCHLORIDE
- CHITOHEPTAOSE 7HCL
- O-2-Amino-2-deoxy-beta-D-glucopyranosyl-(1→4)-O-2-amino-2-deoxy-beta-D-glucopyranosyl-(1→4)-O-2-amino-2-deoxy-beta-D-glucopyranosyl-(1→4)-O-2-amino-2-deoxy-beta-D-glucopyranosyl-(1→4)-O-2-amino-2-deoxy-beta-D-glucopyranosyl-(1→4)-O-2-amino-2-deoxy-beta-D-glucopyranosyl-(1→4)-2-amino-2-deoxy-D-glucose
- Chitoheptaose 7-hydrochloride
- 68232-35-9
-
- Inchi: 1S/C42H79N7O29.7ClH/c43-15-24(59)30(9(2-51)66-36(15)65)73-38-17(45)26(61)32(11(4-53)68-38)75-40-19(47)28(63)34(13(6-55)70-40)77-42-21(49)29(64)35(14(7-56)72-42)78-41-20(48)27(62)33(12(5-54)71-41)76-39-18(46)25(60)31(10(3-52)69-39)74-37-16(44)23(58)22(57)8(1-50)67-37;;;;;;;/h8-42,50-65H,1-7,43-49H2;7*1H/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36?,37+,38+,39+,40+,41+,42+;;;;;;;/m1......./s1
- InChI Key: XILROFQEQZNQLF-PHLWITABSA-N
- SMILES: Cl.Cl.Cl.Cl.Cl.Cl.Cl.O([C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)N)O)N)O)N)[C@@H]1[C@@H](CO)O[C@H]([C@@H]([C@H]1O)N)O[C@@H]1[C@@H](CO)O[C@H]([C@@H]([C@H]1O)N)O[C@@H]1[C@@H](CO)O[C@H]([C@@H]([C@H]1O)N)O[C@@H]1[C@@H](CO)OC([C@@H]([C@H]1O)N)O
Computed Properties
- Exact Mass: 1397.33000
- Monoisotopic Mass: 1397.328964g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 30
- Hydrogen Bond Acceptor Count: 36
- Heavy Atom Count: 85
- Rotatable Bond Count: 19
- Complexity: 1840
- Covalently-Bonded Unit Count: 8
- Defined Atom Stereocenter Count: 34
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 626Ų
Experimental Properties
- Density: 1.72±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Extremely soluble (1000 g/l) (25 º C),
- PSA: 625.81000
- LogP: -5.99530
CHITOHEPTAOSE HEPTAHYDROCHLORIDE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP1195-10mg |
CHITOHEPTAOSE HEPTAHYDROCHLORIDE |
68232-35-9 | HPLC≥96% | 10mg |
¥3200元 | 2023-09-15 | |
| Biosynth | OC09272-1 mg |
Chitoheptaose 7HCl |
68232-35-9 | 1mg |
$109.73 | 2023-01-03 | ||
| Biosynth | OC09272-2 mg |
Chitoheptaose 7HCl |
68232-35-9 | 2mg |
$196.36 | 2023-01-03 | ||
| Biosynth | OC09272-5 mg |
Chitoheptaose 7HCl |
68232-35-9 | 5mg |
$346.50 | 2023-01-03 | ||
| Biosynth | OC09272-10 mg |
Chitoheptaose 7HCl |
68232-35-9 | 10mg |
$635.30 | 2023-01-03 | ||
| Biosynth | OC09272-25 mg |
Chitoheptaose 7HCl |
68232-35-9 | 25mg |
$1,068.50 | 2023-01-03 | ||
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | B25925-10mg |
Chitoheptaose Heptahydrochloride |
68232-35-9 | ,HPLC≥96% | 10mg |
¥3500.00 | 2021-09-02 |
CHITOHEPTAOSE HEPTAHYDROCHLORIDE Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on CHITOHEPTAOSE HEPTAHYDROCHLORIDE
Chitoheptose Heptahydrochloride: A Comprehensive Overview
Chitoheptose Heptahydrochloride, also known by its CAS number 68232-35-9, is a unique compound derived from chitosan, a linear polysaccharide obtained from the deacetylation of chitin. This compound has gained significant attention in recent years due to its versatile applications in various fields, including pharmaceuticals, food additives, and biotechnology. The term chitoheptose heptahydrochloride specifically refers to the hepta-deacetylated form of chitosan, which exhibits distinct chemical and biological properties compared to its parent polymer.
The chemical structure of chitoheptose heptahydrochloride consists of a linear chain of glucosamine units connected by β-(1→4) glycosidic bonds. The deacetylation process removes acetyl groups from the glucosamine residues, resulting in a highly charged molecule due to the presence of free amino groups. This characteristic makes it highly soluble in aqueous solutions, particularly under acidic conditions. The CAS number 68232-35-9 uniquely identifies this compound in chemical databases, ensuring its accurate identification and reference in scientific literature.
Recent studies have highlighted the potential of chitoheptose heptahydrochloride as a bioactive agent with antimicrobial, antioxidant, and wound-healing properties. For instance, research published in 2023 demonstrated its effectiveness in inhibiting the growth of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. This finding underscores its potential application as a natural preservative in food products or as an ingredient in antimicrobial coatings for medical devices.
In the pharmaceutical industry, chitoheptose heptahydrochloride has shown promise as a drug delivery system. Its biocompatibility and ability to form hydrogels make it an ideal candidate for controlled-release formulations. A 2023 study explored its use in delivering anticancer drugs, where it demonstrated enhanced drug encapsulation efficiency and sustained release profiles. This advancement could revolutionize cancer therapy by improving drug efficacy and reducing side effects.
Beyond its biomedical applications, chitoheptose heptahydrochloride is also being investigated for its role in environmental remediation. Its ability to bind heavy metals through chelation has been leveraged in water treatment processes. A recent study highlighted its effectiveness in removing lead and cadmium ions from contaminated water, offering a sustainable solution to environmental pollution.
The production of chitoheptose heptahydrochloride involves a meticulous process that ensures high purity and functionality. Traditional methods include alkaline or enzymatic deacetylation of chitosan, followed by acid treatment to introduce hydrochloride groups. Modern techniques are increasingly adopting green chemistry approaches to minimize environmental impact while maintaining product quality.
In terms of safety, chitoheptose heptahydrochloride is generally considered safe for consumption at recommended levels. Regulatory bodies such as the FDA have approved its use as a food additive under specific conditions. However, further research is needed to fully understand its long-term effects and potential interactions with other compounds.
The future of chitoheptose heptahydrochloride looks promising as researchers continue to unlock its potential across diverse applications. Collaborative efforts between academia and industry are expected to drive innovation and commercialization, making this compound an integral part of sustainable solutions in health, food, and environment sectors.
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